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Compound of Interest

Compound Name: PF-06462894

Cat. No.: B609990 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the preclinical, in vitro

pharmacological properties of PF-06463922, a potent and selective inhibitor of anaplastic

lymphoma kinase (ALK) and ROS1 tyrosine kinases.

Executive Summary
PF-06463922 is a reversible, ATP-competitive small molecule inhibitor demonstrating

significant potency against wild-type ALK and ROS1, as well as a wide range of clinically

relevant mutations that confer resistance to earlier generation inhibitors.[1][2] Its superior

biochemical and cellular activity, including against the highly resistant ALK G1202R mutant,

positions it as a critical agent in the treatment of ALK/ROS1-positive malignancies.[1] This

document details the quantitative measures of its inhibitory activity, the experimental protocols

used for its characterization, and visual representations of its mechanism and evaluation

workflow.

Quantitative In Vitro Pharmacology Data
The following tables summarize the key quantitative data for PF-06463922 from biochemical

and cellular assays.
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Table 1: Biochemical Inhibition of ALK and ROS1 Kinase
Activity

Target Kinase Mutant
Inhibition Constant
(Ki) [nM]

IC50 [nM]

ALK (recombinant) Wild-Type <0.07 ~5

ALK (recombinant) F1174L - ~5

ALK (recombinant) F1245C - ~5

ALK (recombinant) R1275Q - ~5

ROS1 (recombinant) Wild-Type <0.005 -

Data compiled from multiple sources.[1][3][4] Note: IC50 values for ALK variants were limited

by the kinase concentration required for the assay.[3]

Table 2: Cellular Activity of PF-06463922 in ALK/ROS1-
Driven Cell Lines
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Cell Line
ALK/ROS1
Fusion/Mutation

Cellular Growth
IC50 [nM]

ALK
Phosphorylation
IC50 [nM]

SNU2535 EML4-ALKG1269A 47 -

MGH021-5
SQSTM1-

ALKG1202R
63 -

MGH056-1 EML4-ALKI1171T 23 -

H3122 (Alectinib-

Resistant)
EML4-ALKV1180L - -

HCC78 SLC34A2-ROS1
Sub- to low-

nanomolar
0.1 - 1

BaF3 CD74-ROS1
Sub- to low-

nanomolar
-

BaF3 CD74-ROS1G2032R Nanomolar -

Data compiled from multiple sources.[1][4]

Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These represent

standard procedures that can be adapted for the evaluation of PF-06463922.

Biochemical Kinase Inhibition Assay (Microfluidic
Mobility Shift Assay)
This assay quantitatively measures the inhibition of kinase activity by assessing the conversion

of a substrate peptide to its phosphorylated form.

Materials:

Recombinant human ALK or ROS1 kinase domain

ATP
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Substrate peptide

PF-06463922 (or other inhibitors)

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

Microfluidic mobility shift assay instrument and reagents

Procedure:

Prepare serial dilutions of PF-06463922 in DMSO and then dilute into the kinase reaction

buffer.

In a microplate, add the recombinant kinase and the diluted inhibitor. Incubate for a specified

period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final

ATP concentration should be at or near its Km for the kinase.[3]

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature

(e.g., 25°C or 30°C).

Stop the reaction by adding a stop solution provided with the assay kit.

Analyze the samples using a microfluidic mobility shift assay instrument, which separates the

phosphorylated and unphosphorylated substrate based on charge and size.

The percentage of substrate conversion is calculated, and the data are plotted against the

inhibitor concentration to determine the IC50 value. Ki values can be calculated from IC50

values using the Cheng-Prusoff equation, especially when the ATP concentration is known.

Cellular Proliferation/Viability Assay (e.g., CellTiter-
Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically

active cells.
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Materials:

ALK/ROS1-dependent cancer cell lines (e.g., H3122, HCC78)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

PF-06463922

96-well cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed the cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of PF-06463922 in the cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of the inhibitor.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.[1]

After the incubation period, allow the plates to equilibrate to room temperature.

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

The luminescent signal is proportional to the number of viable cells. Plot the signal against

the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
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Cellular ALK/ROS1 Phosphorylation Assay (Western
Blot)
This method is used to assess the ability of PF-06462894 to inhibit the autophosphorylation of

ALK or ROS1 in a cellular context, which is a direct measure of target engagement.

Materials:

ALK/ROS1-driven cell lines

PF-06462894

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-ROS1, anti-

total ROS1, and a loading control (e.g., anti-β-actin)

HRP-conjugated secondary antibodies

SDS-PAGE gels and Western blot equipment

Chemiluminescent substrate

Procedure:

Plate cells and allow them to adhere.

Treat the cells with varying concentrations of PF-06462894 for a defined period (e.g., 2-4

hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a

PVDF membrane.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour

at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

To ensure equal protein loading, strip the membrane and re-probe with an antibody against

the total kinase and a loading control protein.

Densitometry analysis can be used to quantify the inhibition of phosphorylation and

determine an IC50 value.

Visualizations: Mechanism and Workflows
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Caption: Competitive inhibition of the ALK/ROS1 kinase by PF-06463922.

In Vitro Pharmacology Evaluation Workflow
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Caption: Workflow for in vitro evaluation of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the In Vitro
Pharmacology of PF-06463922]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609990#in-vitro-pharmacology-of-pf-06462894]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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